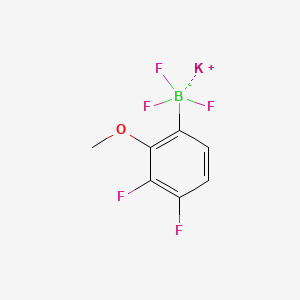

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate

Description

Properties

Molecular Formula |

C7H5BF5KO |

|---|---|

Molecular Weight |

250.02 g/mol |

IUPAC Name |

potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide |

InChI |

InChI=1S/C7H5BF5O.K/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10;/h2-3H,1H3;/q-1;+1 |

InChI Key |

ZDPYMGFITQFCJX-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C(=C(C=C1)F)F)OC)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via two main stages:

- Synthesis of the corresponding boronic acid : 3,4-difluoro-2-methoxyphenylboronic acid is prepared as the key intermediate.

- Conversion to the trifluoroborate salt : The boronic acid is reacted with potassium hydrogen fluoride (KHF) or related fluorinating agents to form the stable potassium trifluoroborate salt.

This approach aligns with common methodologies for preparing aryltrifluoroborates, which are valued for their stability and utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Detailed Synthetic Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3,4-difluoro-2-methoxyphenylboronic acid | Starting from 3,4-difluoro-2-methoxybromobenzene or related aryl halides; borylation via lithiation or palladium-catalyzed borylation (e.g., Miyaura borylation) | Typical catalysts: Pd(dppf)Cl2, base such as potassium acetate, solvent like dioxane or THF |

| 2 | Formation of potassium trifluoroborate salt | Reaction of boronic acid with potassium hydrogen fluoride (KHF) or tetrafluoroborate reagents in methanol or aqueous media | Produces the stable trifluoroborate salt, isolable by filtration or crystallization |

The conversion to the trifluoroborate salt enhances the compound’s stability and handling properties, making it suitable for subsequent synthetic applications.

Representative Reaction Conditions

- Boronic acid synthesis : The aryl halide is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base (e.g., potassium acetate) and Pd(dppf)Cl2 catalyst in 1,4-dioxane at elevated temperature (80–100 °C) for several hours.

- Trifluoroborate formation : The isolated boronic acid is treated with an excess of potassium hydrogen fluoride in methanol or water at room temperature or slightly elevated temperature (25–50 °C) to afford the potassium trifluoroborate salt.

Analytical Data Supporting Preparation

- Molecular formula: C7H5BF5KO

- Molecular weight: 250.02 g/mol

- IUPAC name: potassium; (3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide

- Characterization typically includes ^11B NMR, ^19F NMR, and mass spectrometry confirming the trifluoroborate structure.

Analysis of Preparation Methods

Advantages of the Trifluoroborate Route

- Enhanced stability : Potassium trifluoroborates are more stable than boronic acids or boronate esters, allowing easier storage and handling.

- Improved reactivity in cross-coupling : They serve as excellent partners in palladium-catalyzed Suzuki-Miyaura reactions, often providing higher yields and selectivity.

- Mild reaction conditions : The formation of trifluoroborates occurs under mild conditions, preserving sensitive functional groups such as methoxy and fluorine substituents.

Challenges and Considerations

- Purity of boronic acid precursor : The quality of the boronic acid intermediate strongly influences the yield and purity of the trifluoroborate salt.

- Reaction optimization : Factors such as solvent choice, temperature, and stoichiometry of KHF must be optimized to maximize conversion.

- Handling of fluorinating agents : Potassium hydrogen fluoride requires careful handling due to its corrosive nature.

Comprehensive Research Findings from Varied Sources

- The preparation method involving boronic acid conversion to potassium trifluoroborate salts is well established and widely used in organic synthesis laboratories.

- Organotrifluoroborates, including this compound, have been employed in selective transformations such as ipso-nitrosation, demonstrating their versatility beyond cross-coupling.

- Palladium-catalyzed cross-coupling reactions with potassium trifluoroborates benefit from optimized ligands and solvent systems to maximize product yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate serves as a boronate source in Pd-catalyzed couplings. Key findings include:

Reaction Conditions and Catalysts

| Catalyst System | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O (0.25 M) | 90°C | 93% | |

| Pd₂(dba)₃/XPhos | K₂CO₃ | THF/toluene/H₂O | 95°C | 60% |

-

Key Observations :

Nitrosation with NOBF₄

The trifluoroborate undergoes regioselective nitrosation under mild conditions:

Procedure :

-

Reagents : NOBF₄ (1.5 equiv), NaNO₂ (1.5 equiv)

-

Solvent : Heptane/H₂O (3:1)

-

Temperature : 50°C

Applications :

-

Converts the trifluoroborate to 3-nitroso-4,5-difluoro-2-methoxybenzene, a precursor for azoxy or amino derivatives via subsequent reductions .

Hydrolysis to Boronic Acids

Controlled hydrolysis generates the corresponding boronic acid:

Conditions :

-

Reagent : H₂O (5 equiv)

-

Additive : Silica (100 mg per 0.4 mmol substrate)

-

Time : 1–2 h at RT

Utility :

Oxidative Transformations

Hydrogen peroxide (H₂O₂) facilitates oxidation under basic conditions:

| Entry | H₂O₂ (equiv) | Temperature | Conversion |

|---|---|---|---|

| 1 | 1 | RT | 36% |

| 3 | 5 | RT | 93% |

| 4 | 10 | RT | 98% |

Acid-Base Interactions

The trifluoroborate reacts with strong bases (e.g., NaH) to form boronate complexes:

Example :

-

Reaction : Trifluoroborate + NaH → Sodium boronate + KF

-

Application : Facilitates further functionalization (e.g., alkylation) .

Photoredox Alkylation

Under photoredox catalysis, the compound participates in radical alkylation:

Conditions :

-

Catalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)

-

Additive : K₃PO₄ (2.0 equiv)

-

Solvent : Ethyl acetate

Outcome : Efficient C–C bond formation with alkyl halides, leveraging the trifluoroborate’s stability under radical conditions .

Scientific Research Applications

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in cross-coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules.

Medicine: It plays a role in the development of pharmaceuticals and other medicinal compounds.

Industry: The compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the reaction . This mechanism is particularly relevant in the Suzuki-Miyaura coupling reaction .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituent patterns on the aromatic ring, which influence their electronic properties, solubility, and reactivity. Key examples include:

The 3,4-difluoro-2-methoxy derivative exhibits balanced electronic effects: the electron-withdrawing fluorine atoms enhance electrophilicity, while the methoxy group provides steric bulk and mild electron-donating resonance effects.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Potassium trifluoroborates generally outperform boronic acids in aqueous conditions due to in situ generation of boronic acid and fluoride, which suppresses side reactions like homocoupling . For example, the 3,4-difluoro-2-methoxy variant couples efficiently with aryl chlorides under Ni or Pd catalysis, achieving yields >80% .

- Ni-Catalyzed Coupling : Unlike benzyl trifluoroborates, which require photochemical activation for C(sp³)–C(sp²) coupling , aryltrifluoroborates like the 3,4-difluoro-2-methoxy derivative react effectively under conventional thermal conditions.

Stability and Handling

- Compared to Boronic Acids : The tetracoordinate boron center in trifluoroborates prevents rapid oxidation, making them bench-stable. For instance, boronic acids with electron-deficient rings (e.g., 3,4-difluorophenylboronic acid) are prone to decomposition, whereas their trifluoroborate salts remain stable for months .

- Purification Challenges : Highly polar derivatives (e.g., 3-hydroxyphenyl) often co-crystallize with potassium salts, requiring additional steps like solvent pulping for purification .

Biological Activity

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is an organoboron compound with a unique structure that includes two fluorine atoms and a methoxy group. This compound has gained attention in recent years for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

- Molecular Formula : CHBFKO

- Molecular Weight : Approximately 250.02 g/mol

- Structure : The compound features a phenyl ring substituted with two fluorine atoms and a methoxy group, enhancing its reactivity and stability.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, allowing for efficient production while maintaining high purity levels. Common methods include:

- Boronation Reactions : Utilizing boronic acids and trifluoroborate salts.

- Fluorination Techniques : Selective fluorination strategies to introduce the difluoro substituents.

Interaction Studies

Research indicates that this compound interacts with various biological molecules, which may reveal potential therapeutic applications. Notably, studies have focused on its reactivity with nucleophiles and electrophiles in organic synthesis, as well as its role in coupling reactions.

Case Studies

- Antinociceptive Properties : A study on potassium thiophene-3-trifluoroborate (similar in structure) demonstrated antinociceptive effects in mice. The compound was administered at doses of 25, 50, and 100 mg/kg orally. Results indicated no significant liver or kidney toxicity, with normal enzyme levels observed post-treatment . This suggests that this compound may exhibit similar properties.

- Inhibition of Serine Proteases : Organotrifluoroborates have been shown to act as non-covalent inhibitors of serine proteases like trypsin and α-chymotrypsin. The compounds were found to be competitive and reversible inhibitors, indicating potential therapeutic applications in modulating protease activity .

Toxicological Profile

Research into the toxicological aspects of related organotrifluoroborates has shown minimal adverse effects at therapeutic doses. For instance:

- Lipid Peroxidation : No significant differences were noted in lipid peroxidation levels in treated versus control groups.

- Enzyme Activity : Key enzyme activities related to liver function remained unchanged after treatment with similar compounds .

Comparative Analysis

To understand the uniqueness of this compound compared to other organoboron compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate | CHBFKO | Contains only one fluorine atom |

| Potassium (2-methoxyphenyl)trifluoroborate | CHBFKO | Lacks fluorination at the 3 and 4 positions |

| Potassium (4-fluoro-3-methoxyphenyl)trifluoroborate | CHBFKO | Fluorination at different positions |

| This compound | CHBFKO | Enhanced reactivity due to dual fluorination |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate, and how does its stability compare to other aryl trifluoroborates?

- Answer : The synthesis typically involves transmetallation or direct boronation of the aryl precursor. For example, aryl trifluoroborates are often prepared via reaction of aryl Grignard or lithium reagents with boron trifluoride etherate, followed by potassium fluoride treatment . Stability is influenced by substituents: electron-withdrawing groups (e.g., fluorine) enhance hydrolytic resistance compared to electron-donating groups (e.g., methoxy). Hydrolysis to boronic acids occurs under basic aqueous conditions (e.g., K₂CO₃ or Cs₂CO₃), with protodeboronation accelerated at elevated temperatures (55°C) .

Q. What analytical methods are critical for characterizing this compound, and how are spectral data interpreted?

- Answer : Key techniques include:

- ¹⁹F NMR : Signals for BF₃⁻ appear as a quartet (δ ~ -135 to -145 ppm). Substituent effects (e.g., fluorine, methoxy) shift aromatic proton signals in ¹H NMR .

- ¹¹B NMR : A singlet near δ 3-5 ppm confirms trifluoroborate structure .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry or zwitterionic interactions (e.g., ionic I⁺···BF₃⁻ interactions in related compounds) .

Q. How should this compound be stored to prevent degradation, and what solvent systems are compatible?

- Answer : Store under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis. Aryl trifluoroborates degrade in protic solvents (e.g., water, alcohols) but are stable in anhydrous THF or toluene. Avoid prolonged exposure to bases, which accelerate protodeboronation .

Advanced Research Questions

Q. What mechanistic role do endogenous fluoride and boronic acid play in Suzuki-Miyaura coupling with this reagent?

- Answer : During coupling, hydrolysis of the trifluoroborate generates trace boronic acid (active coupling species) and fluoride ions. Fluoride aids catalyst activation (e.g., Pd⁰→Pd²⁺) and suppresses side reactions (e.g., homocoupling) by stabilizing intermediates. In biphasic systems (toluene/water), incomplete conversion occurs due to inefficient boronic acid release, while THF/water enhances solubility and turnover .

Q. How do steric and electronic effects of the 3,4-difluoro-2-methoxyphenyl group influence cross-coupling efficiency compared to other aryl trifluoroborates?

- Answer : The electron-withdrawing fluorine groups increase oxidative stability but may slow transmetallation. Methoxy at the ortho position introduces steric hindrance, requiring tailored conditions (e.g., higher temperatures or stronger bases like Cs₂CO₃). Comparative studies show that para-substituted analogs (e.g., 4-cyanophenyl) exhibit faster coupling rates due to reduced steric bulk .

Q. What side reactions are prevalent when using this compound under non-optimized conditions, and how can they be mitigated?

- Answer : Common side reactions include:

- Protodeboronation : Catalyzed by bases (e.g., KOH), leading to aryl fluoride byproducts. Mitigated by using milder bases (K₂CO₃) and lower temperatures .

- Homocoupling : Occurs via Pd⁰ reductive elimination. Additives like KF suppress this by stabilizing Pd intermediates .

Q. Can this compound be applied in non-coupling contexts, such as materials science or photovoltaics?

- Answer : Yes. Trifluoroborates act as defect-passivating agents in perovskite solar cells. The fluorine and methoxy groups improve interfacial stability, reducing charge recombination. In spray-coated devices, additives like KHF₂ enhance crystallinity, achieving efficiencies up to 19.5% .

Methodological Recommendations

- Reaction Optimization : Screen bases (Cs₂CO₃ > K₂CO₃ > KOH) and solvents (THF/water > toluene/water) to balance reactivity and stability .

- Side Reaction Analysis : Use ¹⁹F NMR to monitor protodeboronation and GC-MS for homocoupling byproducts .

- Comparative Studies : Benchmark against boronic acids or other trifluoroborates (e.g., 3,5-difluorophenyl analogs) to elucidate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.